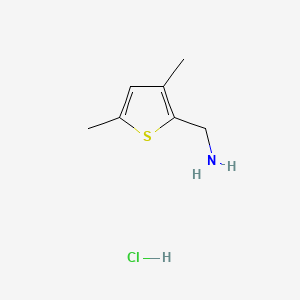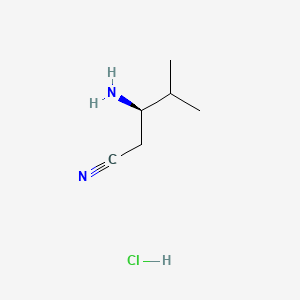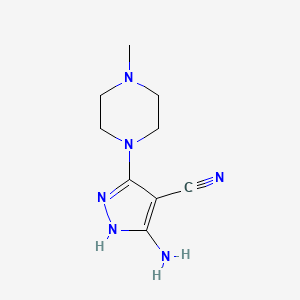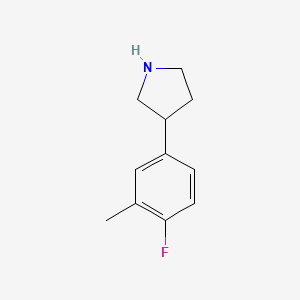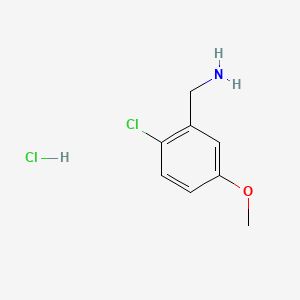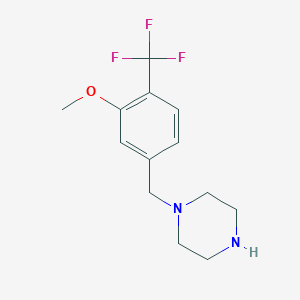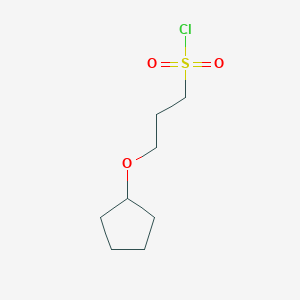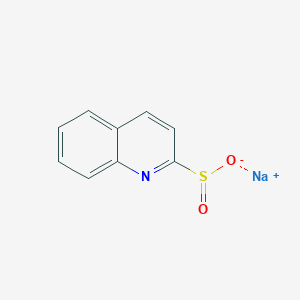
Sodium quinoline-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium quinoline-2-sulfinate is a chemical compound that belongs to the class of sulfinates. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium quinoline-2-sulfinate can be synthesized through several methods. One common method involves the reaction of quinoline-2-sulfonyl chloride with sodium sulfite under basic conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium quinoline-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-sulfonic acid.
Reduction: It can be reduced to form quinoline-2-sulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Quinoline-2-sulfonic acid.
Reduction: Quinoline-2-sulfinic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium quinoline-2-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium quinoline-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity.
Comparison with Similar Compounds
Sodium quinoline-2-sulfinate can be compared with other similar compounds such as:
Sodium benzenesulfinate: Another sulfinate salt with similar reactivity but different aromatic structure.
Sodium toluenesulfinate: Similar to sodium benzenesulfinate but with a methyl group on the benzene ring.
Sodium methanesulfinate: A simpler sulfinate salt with a single carbon atom.
Uniqueness: this compound is unique due to its quinoline backbone, which imparts distinct chemical properties and reactivity compared to other sulfinates. This makes it particularly valuable in the synthesis of quinoline-based compounds and in applications where the quinoline structure is advantageous.
Properties
Molecular Formula |
C9H6NNaO2S |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
sodium;quinoline-2-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI Key |
IJBHAESZFRECEA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)
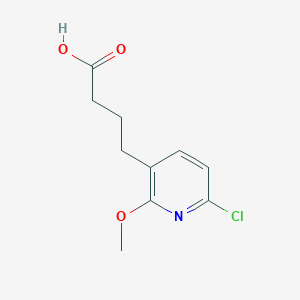

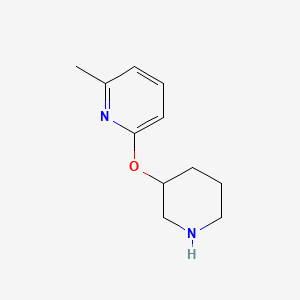
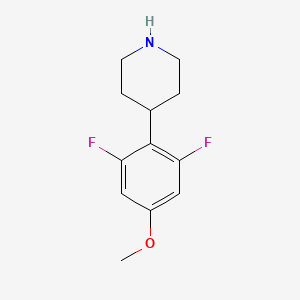
![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol](/img/structure/B13523241.png)

